molecular formula C9H10N2S B2658936 (2E)-3-(dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile CAS No. 165404-37-5

(2E)-3-(dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile

Cat. No.: B2658936
CAS No.: 165404-37-5
M. Wt: 178.25
InChI Key: TVIDDBIVPKWZNG-BQYQJAHWSA-N
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Description

(2E)-3-(dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile is an organic compound that features a thiophene ring, a dimethylamino group, and a nitrile group

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

Medicine

In medicine, derivatives of this compound might be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, the compound could be used in the synthesis of advanced materials, such as conductive polymers or organic semiconductors.

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile typically involves the reaction of a thiophene derivative with a dimethylamino group and a nitrile group. One possible synthetic route could be the Knoevenagel condensation reaction between a thiophene aldehyde and a dimethylaminoacetonitrile under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The dimethylamino group could be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) could be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines derived from the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, the compound might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(dimethylamino)-2-(furan-2-yl)prop-2-enenitrile: Similar structure but with a furan ring instead of a thiophene ring.

    (2E)-3-(dimethylamino)-2-(pyridin-2-yl)prop-2-enenitrile: Similar structure but with a pyridine ring.

Uniqueness

The presence of the thiophene ring in (2E)-3-(dimethylamino)-2-(thiophen-2-yl)prop-2-enenitrile may impart unique electronic properties, making it distinct from its analogs with furan or pyridine rings

Properties

IUPAC Name

(E)-3-(dimethylamino)-2-thiophen-2-ylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-11(2)7-8(6-10)9-4-3-5-12-9/h3-5,7H,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIDDBIVPKWZNG-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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